molecular formula C8H12F3NO4 B6222894 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid CAS No. 2758000-77-8

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid

Cat. No. B6222894
CAS RN: 2758000-77-8
M. Wt: 243.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid (3-OATFA) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound, with a wide range of biochemical and physiological effects. This compound has been used in laboratory experiments to study the mechanism of action of various molecules and to analyze the effects of different treatments.

Scientific Research Applications

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid has a wide range of scientific research applications. It is commonly used in laboratory experiments to study the mechanism of action of various molecules, as well as to analyze the effects of different treatments. It has also been used in the synthesis of new compounds, such as peptides and proteins. Additionally, 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid has been used to study the structure and function of enzymes, as well as the interactions between molecules.

Mechanism of Action

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid is a highly reactive compound, and its mechanism of action is not fully understood. However, it is believed that the compound reacts with other molecules to form covalent bonds. These bonds can then be used to form new molecules or to modify existing molecules. Additionally, 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid can react with lipids, proteins, and other molecules to form adducts.
Biochemical and Physiological Effects
3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid has been shown to modulate the activity of certain hormones, such as cortisol and testosterone. It has also been shown to have anti-inflammatory and analgesic effects, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid has several advantages for laboratory experiments. It is highly reactive and can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and can be stored for long periods of time without losing its reactivity. However, 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid is highly toxic and should be handled with caution.

Future Directions

The potential future directions for 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid are numerous. It could be used to develop new drugs and treatments for diseases, such as cancer and Alzheimer’s disease. Additionally, it could be used to develop new methods for synthesizing compounds, such as peptides and proteins. Finally, it could be used to study the structure and function of enzymes, as well as the interactions between molecules.

Synthesis Methods

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid can be synthesized using a variety of methods. The most common method is the reaction of oxetan-3-yl bromide with trifluoroacetic acid. This reaction is carried out in a sealed tube under an inert atmosphere. The reaction is typically carried out at room temperature, but can be performed at elevated temperatures to increase the reaction rate. The reaction produces 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid involves the reaction of oxetan-3-ol with azetidine in the presence of trifluoroacetic acid as a catalyst. The reaction results in the formation of the desired product, which can be isolated and purified using standard techniques.", "Starting Materials": ["Oxetan-3-ol", "Azetidine", "Trifluoroacetic acid"], "Reaction": [ "Step 1: Add oxetan-3-ol and azetidine to a reaction flask in a 1:1 molar ratio.", "Step 2: Add trifluoroacetic acid as a catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 80-100°C and stir for 24-48 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and extract the product using a suitable solvent such as dichloromethane or ethyl acetate.", "Step 5: Purify the product using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2758000-77-8

Product Name

3-(oxetan-3-yloxy)azetidine, trifluoroacetic acid

Molecular Formula

C8H12F3NO4

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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